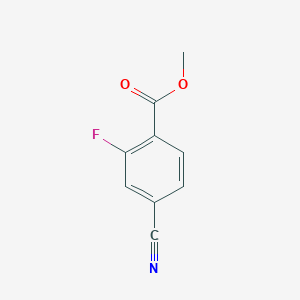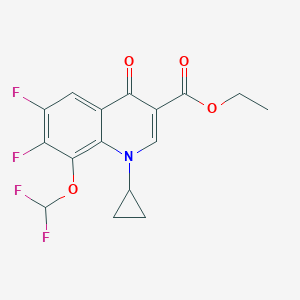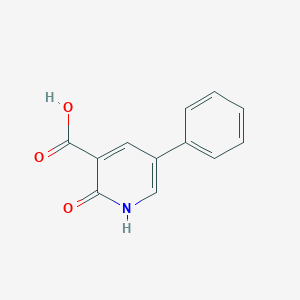
2-羟基-5-苯基烟酸
描述
2-Hydroxy-5-phenylnicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It’s used in scientific research and holds promise for applications ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-5-phenylnicotinic acid is 215.21 Da . The compound contains 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .科学研究应用
羟基酸在皮肤病学和化妆品中的应用
羟基酸 (HAs),包括 α-羟基酸、β-羟基酸、多羟基酸和仿生酸,广泛用于化妆品和治疗配方中,以获得各种护肤益处。由于这些化合物具有促进皮肤去角质和恢复活力的能力,因此用于治疗光老化、痤疮、鱼鳞病、玫瑰痤疮、色素沉着障碍和银屑病。然而,长期使用,尤其是对暴露在阳光下的皮肤,其安全性及效果需要仔细考虑 (Kornhauser, Coelho, & Hearing, 2010).
羟基肉桂酸的抗氧化活性
羟基肉桂酸,如阿魏酸、香豆酸、咖啡酸和芥子酸,表现出显着的体外和体内抗氧化活性。这些化合物在谷物、豆类、油籽、水果、蔬菜和饮料中含量丰富,通过清除各种自由基并作为断链抗氧化剂,对健康有益。对其抗氧化活性效力的结构影响突出了特定官能团和共轭对其有效性的重要性 (Shahidi & Chandrasekara, 2010).
羟基肉桂酸的构效关系
对羟基肉桂酸 (HCA) 构效关系 (SAR) 的研究产生了关于设计更有效的抗氧化分子的见解。影响抗氧化活性的关键结构特征包括芳环和羧酸官能团的修饰,突出了侧链上的不饱和键和邻二羟基苯基基团(邻苯二酚部分)对其活性至关重要。这些发现对于优化分子结构以增强抗氧化效果至关重要 (Razzaghi-Asl 等人,2013 年).
作用机制
Biochemical Pathways
HPNA, being a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, flavonoids, and other phenolic compounds .
属性
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMMTANWQXEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438920 | |
| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-08-9 | |
| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

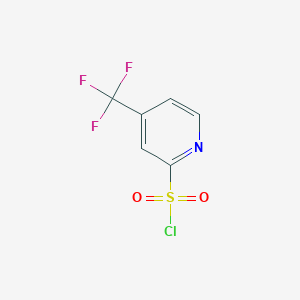
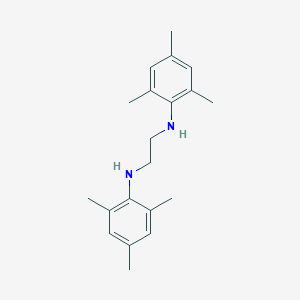
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)



![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
